2-[(4-Methyl-1,2,3-thiadiazol-5-yl)sulfanyl]acetic acid
Description
Properties
IUPAC Name |
2-(4-methylthiadiazol-5-yl)sulfanylacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2S2/c1-3-5(11-7-6-3)10-2-4(8)9/h2H2,1H3,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBZCOMAOWSOBKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)SCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Methyl-1,2,3-thiadiazol-5-yl)sulfanyl]acetic acid typically involves the reaction of 4-methyl-1,2,3-thiadiazole-5-thiol with chloroacetic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the thiol group attacks the carbon atom of the chloroacetic acid, resulting in the formation of the desired product. The reaction is usually carried out in an aqueous or alcoholic medium at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to maximize yield and minimize production costs. The product is then purified through crystallization or distillation to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Methyl-1,2,3-thiadiazol-5-yl)sulfanyl]acetic acid undergoes various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced derivatives.
Substitution: The acetic acid moiety can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced derivatives.
Substitution: Various substituted acetic acid derivatives.
Scientific Research Applications
Antimicrobial Activity
The compound exhibits significant antimicrobial properties, making it a candidate for developing new antibiotics. Research indicates that derivatives of 1,3,4-thiadiazole, including those related to 2-[(4-Methyl-1,2,3-thiadiazol-5-yl)sulfanyl]acetic acid, show activity against various pathogenic microorganisms.
Case Studies and Findings
- In Vitro Studies : A study evaluated the antibacterial activity of synthesized thiadiazole derivatives against Gram-positive and Gram-negative bacteria. Compounds demonstrated minimum inhibitory concentration (MIC) values ranging from 20 to 40 µg/mL against strains such as Staphylococcus aureus and Escherichia coli .
- Antifungal Activity : Other derivatives showed promising antifungal effects against Candida albicans and Aspergillus niger, with inhibition rates between 58% and 91% .
| Microorganism | Compound | MIC (µg/mL) | Inhibition (%) |
|---|---|---|---|
| Staphylococcus aureus | Thiadiazole Derivative | 20–28 | 81–91 |
| Escherichia coli | Thiadiazole Derivative | 24–40 | 58–79 |
| Candida albicans | Thiadiazole Derivative | 32–42 | 58–66 |
Anticancer Properties
The anticancer potential of compounds containing the thiadiazole moiety has been extensively studied. Research shows that these compounds can inhibit the growth of various cancer cell lines.
Case Studies and Findings
- Cytotoxicity Evaluation : Various derivatives have been tested against human cancer cell lines such as HCT116 (colon), MCF-7 (breast), and A549 (lung). For instance, certain derivatives exhibited GI50 values as low as 0.28 µg/mL against MCF-7 cells, indicating potent anticancer activity .
- Structure-Activity Relationship (SAR) : The effectiveness of these compounds is influenced by the substituents on the thiadiazole ring. For example, the introduction of specific functional groups has been shown to enhance cytotoxicity against targeted cancer cells .
| Cell Line | Compound | GI50 (µg/mL) |
|---|---|---|
| HCT116 | Thiadiazole Derivative | 3.29 |
| MCF-7 | Thiadiazole Derivative | 0.28 |
| A549 | Thiadiazole Derivative | 0.52 |
Mechanism of Action
The mechanism of action of 2-[(4-Methyl-1,2,3-thiadiazol-5-yl)sulfanyl]acetic acid involves its interaction with specific molecular targets and pathways. The thiadiazole ring can interact with various enzymes and receptors, modulating their activity. The compound may also interfere with cellular processes such as DNA replication and protein synthesis, leading to its observed biological effects.
Comparison with Similar Compounds
Structural and Functional Analogues
Key Differences and Implications
Core Heterocycle: The 1,2,3-thiadiazole core in the target compound is less common than 1,3,4-thiadiazoles (e.g., ) or triazoles (e.g., ). The position of sulfur and nitrogen atoms affects electron distribution, influencing reactivity and binding to biological targets .
Substituent Effects: Sulfanylacetic acid is a common moiety across analogs, improving solubility and enabling conjugation (e.g., sodium salt derivatives in showed enhanced enzyme binding ). Arylideneamino () and benzodioxolyl () groups introduce bulkier substituents, which may sterically hinder interactions but improve selectivity.
Biological Activity
2-[(4-Methyl-1,2,3-thiadiazol-5-yl)sulfanyl]acetic acid (CAS: 338408-38-1) is an organic compound characterized by its unique thiadiazole ring structure. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is CHNOS. The presence of the thiadiazole ring enhances its chemical reactivity and biological potential. The compound can be synthesized through the nucleophilic substitution reaction involving 4-methyl-1,2,3-thiadiazole-5-thiol and chloroacetic acid under basic conditions.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The thiadiazole ring can modulate enzyme activity and interfere with cellular processes such as DNA replication and protein synthesis. This modulation can lead to significant biological effects, including antimicrobial and anticancer activities .
Antimicrobial Activity
Research indicates that compounds containing the thiadiazole moiety exhibit notable antimicrobial properties. For instance, derivatives similar to this compound have shown effectiveness against both Gram-positive and Gram-negative bacteria. In a study comparing various thiadiazole derivatives, compounds demonstrated significant activity against resistant strains of Staphylococcus aureus and Escherichia coli.
| Compound | Activity Against | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | S. aureus | 5 µg/mL |
| Compound B | E. coli | 10 µg/mL |
| This compound | C. albicans | 15 µg/mL |
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies. It has been shown to inhibit the growth of cancer cell lines such as Caco-2 (colon cancer) and A549 (lung cancer). In one study, the compound reduced cell viability significantly compared to untreated controls .
| Cell Line | Viability (%) | p-value |
|---|---|---|
| Caco-2 | 39.8 | <0.001 |
| A549 | 55.4 | <0.01 |
Case Studies
- Study on Antimicrobial Efficacy : A study investigated the antimicrobial effects of various thiadiazole derivatives against drug-resistant bacterial strains. The results indicated that compounds with similar structures to this compound exhibited potent activity against resistant strains .
- Anticancer Research : Another study focused on the anticancer properties of thiadiazole derivatives where it was found that specific modifications on the thiadiazole ring enhanced anticancer activity against Caco-2 cells .
Q & A
Q. What are the recommended synthetic routes for 2-[(4-Methyl-1,2,3-thiadiazol-5-yl)sulfanyl]acetic acid, and how can its purity be validated?
A two-step procedure is widely used: (i) heterocyclization of acylated thiosemicarbazides with carbon disulfide to form the thiadiazole core, followed by (ii) alkylation with bromoacetic acid derivatives to introduce the sulfanylacetic acid moiety. Purity is confirmed via elemental analysis, ¹H/¹³C NMR, IR spectroscopy, and TLC to ensure ≥95% purity .
Q. What spectroscopic methods are critical for characterizing this compound and its derivatives?
Structural confirmation requires ¹H NMR (to identify proton environments of the thiadiazole ring and acetic acid moiety), ¹³C NMR (to confirm carbonyl and sulfur-containing groups), and IR spectroscopy (to detect S–S/C=O stretches). Mass spectrometry (HRMS) validates molecular weight, while TLC monitors reaction progress .
Q. What safety protocols should be followed when handling this compound?
As a sulfur-containing heterocycle, it may release toxic gases (e.g., H₂S) under heat. Use fume hoods, nitrile gloves, and avoid direct skin contact. Storage recommendations include airtight containers in cool, dry conditions away from oxidizers .
Advanced Research Questions
Q. How can researchers design derivatives of this compound to enhance biological activity?
Structure-activity relationship (SAR) studies suggest modifying the thiadiazole ring’s substituents. For example:
- Alkylation : Introduce alkyl/aryl groups at the 5-position to improve lipophilicity and membrane permeability .
- Coordination chemistry : Use the sulfanyl group to complex transition metals (e.g., Cu²⁺, Zn²⁺) for antimicrobial or anticancer applications .
- Hybridization : Attach pharmacophores like triazoles or indole-carboxylic acids via the acetic acid moiety to target enzymes (e.g., carbonic anhydrase) .
Q. What strategies resolve contradictions in reported biological activities (e.g., anticonvulsant vs. anticancer)?
Discrepancies may arise from assay conditions (e.g., cell line variability, concentration ranges). Systematic approaches include:
Q. How can crystallographic data improve understanding of this compound’s reactivity?
Single-crystal X-ray diffraction reveals bond angles, dihedral distortions, and non-covalent interactions (e.g., S···π contacts). For example, the thiadiazole ring’s planarity and acetic acid side-chain orientation influence hydrogen-bonding networks, which correlate with solubility and crystallinity .
Methodological Challenges
Q. What analytical techniques are optimal for quantifying degradation products under stress conditions?
Forced degradation studies (acid/base/oxidative hydrolysis) coupled with HPLC-PDA or LC-MS/MS can identify major breakdown products. For instance, oxidation of the sulfanyl group may yield sulfoxides or sulfones, detectable via retention time shifts and MS fragmentation patterns .
Q. How can computational methods guide the optimization of this compound’s pharmacokinetic properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
